molecular formula C54H88O24 B1404532 Araloside VII

Araloside VII

Cat. No.: B1404532
M. Wt: 1121.3 g/mol
InChI Key: UGNSVPOBELCKQM-YIVQLCEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It belongs to the class of triterpenoid saponins and has a molecular formula of C54H88O24 with a molecular weight of 1121.26 g/mol . This compound is known for its various biological activities and is primarily used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Araloside VII is typically extracted from natural sources, specifically from the leaves of Aralia elata. The extraction process involves several steps, including solvent extraction, purification, and crystallization . The compound can be dissolved in solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes harvesting the leaves of Aralia elata, followed by drying and grinding. The powdered plant material is then subjected to solvent extraction, where solvents like ethanol or methanol are used to extract the saponins. The extract is further purified using techniques such as column chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Araloside VII undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Comparison with Similar Compounds

Araloside VII is unique among saponins due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its specific molecular interactions and broader range of biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H88O24/c1-49(2)13-15-54(48(70)78-46-41(69)38(66)34(62)27(20-57)73-46)16-14-52(5)23(24(54)17-49)7-8-30-50(3)11-10-31(51(4,22-59)29(50)9-12-53(30,52)6)75-47-43(77-45-40(68)37(65)33(61)26(19-56)72-45)42(35(63)28(21-58)74-47)76-44-39(67)36(64)32(60)25(18-55)71-44/h7,24-47,55-69H,8-22H2,1-6H3/t24-,25+,26+,27+,28+,29+,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,50-,51-,52+,53+,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNSVPOBELCKQM-YIVQLCEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H88O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1121.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Araloside VII and where is it found?

A1: this compound is a saponin compound first isolated from the root bark of Aralia elata (Miq.) Seem. []. This plant, also known as Japanese angelica tree, is a species belonging to the Araliaceae family. Later studies also identified this compound in the leaves [] and buds [] of Aralia elata.

Q2: What is the structure of this compound?

A2: this compound is a hederagenin-based saponin with a complex sugar moiety. Its structure is characterized as 3-O-{[β-D-glucopyranosyl (1→2)]-[β-D-glucopyranosyl(1→3)]-β-D-glucopyranosyl}hederagenin 28-O-β-D-glucopyranosyl ester [].

Q3: What analytical techniques were used to identify and characterize this compound?

A3: Researchers employed a combination of techniques to isolate and elucidate the structure of this compound. These included:

  • Chromatographic methods: Silica gel column chromatography and preparative HPLC were used for isolation and purification [, ].
  • Spectroscopic methods: Structural determination relied on spectroscopic analyses, including (though specific techniques were not listed in the abstracts) but likely involved Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [].

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